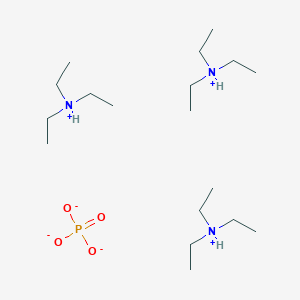
triethylazanium;phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylammonium dihydrogen phosphate (1:1) is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as a buffer solution. This compound is known for its stability and solubility in water and ethanol, making it a valuable reagent in various analytical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .
Industrial Production Methods
In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .
化学反応の分析
Types of Reactions
Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .
科学的研究の応用
Triethylammonium dihydrogen phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a buffer solution in HPLC for the separation and analysis of various compounds.
Biology: It is employed in the purification of biomolecules, such as amino acids and peptides, through HPLC.
Medicine: It is used in the analysis of pharmaceutical compounds and toxicological studies.
作用機序
The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .
類似化合物との比較
Similar Compounds
Triethylamine Phosphate: Similar in structure but differs in the ratio of components.
Tetrabutylammonium Phosphate: Another quaternary ammonium phosphate used in similar applications but with different physical properties.
Uniqueness
Triethylammonium dihydrogen phosphate is unique due to its specific ratio of triethylamine to phosphoric acid, which provides distinct buffering capabilities and solubility properties. Its stability and effectiveness in HPLC applications make it a preferred choice over other similar compounds .
特性
分子式 |
C18H48N3O4P |
|---|---|
分子量 |
401.6 g/mol |
IUPAC名 |
triethylazanium;phosphate |
InChI |
InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4) |
InChIキー |
UBLQIESZTDNNAO-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















